molecular formula C13H16N2 B3126576 N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine CAS No. 335031-67-9

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine

Cat. No.: B3126576
CAS No.: 335031-67-9
M. Wt: 200.28 g/mol
InChI Key: LHZVNYRFQQSGLL-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine, a derivative of indole, is known to interact with various targets. Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Therefore, the primary target of this compound is tubulin, a protein that is crucial for cell division and structure.

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. By preventing the polymerization of tubulin, the compound can halt the cell cycle and inhibit cell proliferation .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle, specifically the G2/M phase . This phase is when the cell prepares for division, and disruption of this phase can lead to cell cycle arrest and apoptosis . Therefore, the compound’s action on tubulin can have downstream effects on cell proliferation and survival.

Result of Action

The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has antiproliferative activities against various cancer cell lines . For example, compound 7d, a derivative of this compound, demonstrated potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methylindole with a suitable cyclopropanamine derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives .

Scientific Research Applications

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is unique due to the presence of both the indole and cyclopropanamine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler indole derivatives .

Properties

IUPAC Name

N-[(1-methylindol-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZVNYRFQQSGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine
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